Welcome to the BenchChem Online Store!
molecular formula C10H14N2O3 B8709709 4-Ethoxy-5-ethyl-2-nitroaniline CAS No. 518990-46-0

4-Ethoxy-5-ethyl-2-nitroaniline

Cat. No. B8709709
M. Wt: 210.23 g/mol
InChI Key: JDWCTLPBBUXOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06897208B2

Procedure details

N-(4-Ethoxy-5-ethyl-2-nitrophenyl)acetamide [0.2 g, Reference Example 32(g)] was dissolved in ethanol (25 mL) and sodium hydride (100 mg; 50% dispersion in mineral oil, 2 mmol) was added. Mixture was stirred overnight at ambient temperature, aq ammonium chloride (3mL) was added and the mixture was evaporated. The residue was chromatographed on silica gel (heptane with gradient of 25-50% ethyl acetate) to give 4-ethoxy-5-ethyl-2-nitrophenylamine (0.1 g) as a red solid. LC-MS (Method E): RT=3.4 minutes, 211 (M+H)+. (h) 5-Chloro-4-methoxy-2-nitrophenylamine
Name
N-(4-Ethoxy-5-ethyl-2-nitrophenyl)acetamide
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:9]([CH2:10][CH3:11])=[CH:8][C:7]([NH:12]C(=O)C)=[C:6]([N+:16]([O-:18])=[O:17])[CH:5]=1)[CH3:2].[H-].[Na+].[Cl-].[NH4+]>C(O)C>[CH2:1]([O:3][C:4]1[C:9]([CH2:10][CH3:11])=[CH:8][C:7]([NH2:12])=[C:6]([N+:16]([O-:18])=[O:17])[CH:5]=1)[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
N-(4-Ethoxy-5-ethyl-2-nitrophenyl)acetamide
Quantity
0.2 g
Type
reactant
Smiles
C(C)OC1=CC(=C(C=C1CC)NC(C)=O)[N+](=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Mixture was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (heptane with gradient of 25-50% ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC1=CC(=C(C=C1CC)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.